Methyl 4,4-difluorotetrahydrofuran-2-carboxylate
Description
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate is a fluorinated tetrahydrofuran derivative featuring a methyl ester group at the 2-position and two fluorine atoms at the 4-position of the tetrahydrofuran ring. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine substitution. The difluoro motif enhances metabolic stability and influences lipophilicity, making it a valuable scaffold for drug design or functional materials .
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
methyl 4,4-difluorooxolane-2-carboxylate |
InChI |
InChI=1S/C6H8F2O3/c1-10-5(9)4-2-6(7,8)3-11-4/h4H,2-3H2,1H3 |
InChI Key |
ICOQOHNELUNGSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CO1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the use of nickel-silica catalysts with high nickel content and dispersion. The hydrogenation reaction is carried out under mild conditions, resulting in high conversion rates .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. The use of nickel-silica catalysts ensures high efficiency and clean production methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including biodegradable polyesters.
Mechanism of Action
The mechanism of action of methyl 4,4-difluorotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Tetrahydrofuran Moieties
(a) Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4)
- Molecular Formula : C₈F₁₆O
- Molecular Weight : 416.06 g/mol
- Key Features : Fully fluorinated tetrahydrofuran ring with a perfluorobutyl side chain. Unlike the target compound, this molecule lacks an ester group and is extensively fluorinated, leading to extreme hydrophobicity and chemical inertness. It is used as a specialty solvent or surfactant in high-performance applications .
(b) Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)
- Molecular Formula: C₁₁H₁₃F₂NO₃
- Molecular Weight : 269.23 g/mol
- Key Features: A benzofuran derivative with difluoro substitution at the 5,5-positions and an amino group. This compound is explored in pharmaceutical research for its bioactivity .
Table 1: Structural Comparison of Fluorinated Heterocyclic Esters
| Compound | Fluorine Position | Ring Type | Functional Groups | Applications |
|---|---|---|---|---|
| Methyl 4,4-difluorotetrahydrofuran-2-carboxylate | 4,4 | Tetrahydrofuran | Methyl ester | Drug design, materials |
| Perfluoro-2-butyltetrahydrofuran | Perfluorinated | Tetrahydrofuran | None | Solvents, surfactants |
| Ethyl 3-amino-5,5-difluoro-tetrahydrobenzofuran-2-carboxylate | 5,5 | Benzofuran | Ethyl ester, amino | Pharmaceuticals |
Comparison with Non-Fluorinated Tetrahydrofuran Esters
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Features : Features an acrylate group attached to a tetrahydrofurfuryl moiety. Unlike the target compound, it lacks fluorine substitution but shares the tetrahydrofuran backbone. This ester is used in polymer chemistry for UV-curable coatings, where the acrylate group enables cross-linking .
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | Fluorine Substitution | Key Property |
|---|---|---|---|
| This compound | Methyl ester | 4,4-difluoro | Enhanced metabolic stability |
| Tetrahydrofurfuryl acrylate | Acrylate | None | Polymer cross-linking |
Comparison with Agrochemical Methyl Esters
While these share the methyl ester group, their triazine-sulfonylurea backbone differs entirely from the tetrahydrofuran-based target compound. Their mode of action involves acetolactate synthase inhibition, whereas fluorinated tetrahydrofuran esters are more likely to interact with biological targets via fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
